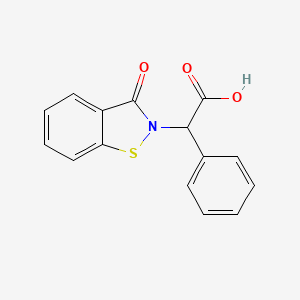

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLULBIWQZOAADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid typically involves the reaction of 2-aminobenzothiazole with phenylacetic acid derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent and a catalyst such as sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted benzothiazole derivatives with various functional groups attached.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activity

The compound has been identified as an important intermediate in the synthesis of benzisothiazolone derivatives, which exhibit significant antibacterial and antifungal properties. Studies indicate that derivatives of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Research has shown that certain derivatives of this compound possess anti-inflammatory effects. In vitro studies have demonstrated that these compounds can modulate inflammatory pathways, which could lead to their application in treating inflammatory diseases .

Analgesic Effects

Preliminary studies suggest that the compound may also have analgesic properties. Its mechanism appears to involve the inhibition of pain pathways, although further research is necessary to fully elucidate its efficacy and safety in clinical settings .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential use as a pesticide. Some derivatives have shown effectiveness against specific pests, indicating that they may serve as environmentally friendly alternatives to conventional pesticides. The mode of action typically involves disrupting metabolic processes in target organisms .

Herbicidal Properties

In addition to its pesticidal applications, this compound has been studied for its herbicidal properties. It has been found to inhibit the growth of certain weed species, suggesting potential utility in agricultural weed management strategies .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. It can contribute to the development of novel polymers with specific mechanical and thermal properties. Research is ongoing to explore the incorporation of this compound into various polymer matrices for enhanced performance .

Nanotechnology Applications

Recent studies have indicated that derivatives of this compound can be used in nanotechnology for creating nanomaterials with tailored functionalities. These materials show promise in applications such as drug delivery systems and biosensors due to their biocompatibility and ability to interact with biological systems .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzothiazole ring is known to interact with proteins and nucleic acids, potentially disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiazolone Family

The following table compares the target compound with key analogs:

*Reported for a structurally related benzoxazine derivative .

Key Observations:

Functional Group Impact: Carboxylic acid derivatives (e.g., target compound) exhibit stronger hydrogen bonding and solubility in polar solvents compared to ester analogs (e.g., methyl or isopropyl esters) .

Comparison with Benzoxazine Derivatives

Benzoxazines (oxygen-containing heterocycles) differ from benzothiazolones (sulfur-containing) in electronic and steric properties:

The sulfur atom in benzothiazolones contributes to greater metabolic stability compared to benzoxazines, making the former more suitable for pharmaceutical applications .

Crystallographic Comparison

The target compound crystallizes in the orthorhombic space group P2₁2₁2₁ , with unit cell parameters:

In contrast, methyl ester derivatives (e.g., ) often adopt monoclinic systems (e.g., P2₁/c), reflecting differences in packing due to ester vs. acid functional groups. The carboxylic acid’s hydrogen-bonding capability promotes 1D chain formation, whereas ester derivatives rely on weaker van der Waals interactions .

Biological Activity

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid, a compound belonging to the benzothiazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 229.27 g/mol. The structure features a benzothiazole ring, which is known for its significant biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit antibacterial and antifungal properties. For instance:

- Antibacterial Effects : Compounds in this class have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives possess high antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Antifungal Activity : The compound has also demonstrated antifungal properties, outperforming conventional fungicides in some tests. The presence of specific functional groups in the structure enhances this activity .

Antitumor Activity

In addition to antimicrobial effects, there is evidence supporting the antitumor potential of this compound. Research has shown that related benzothiazole derivatives can inhibit tumor cell proliferation effectively. For example:

- In vitro studies have reported significant cytotoxicity against cancer cell lines with IC50 values ranging from 6.26 µM to 20.46 µM . This suggests potential as a chemotherapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves reactions between benzothiazole derivatives and various acetic acid derivatives under controlled conditions. A common method includes:

- Reacting chloroacetic acid with sodium hydroxide and benzo[d]isothiazol-3(2H)-one.

- The reaction is monitored until completion, followed by purification through recrystallization .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Taubert et al., 2002 | Benzothiazole Derivatives | Antibacterial | High activity against E. coli and S. aureus with MICs < 10 µg/mL |

| Mor et al., 1996 | Various Derivatives | Antifungal | Effective against Fusarium oxysporum, showing superior efficacy compared to commercial fungicides |

| Recent Study (2021) | New Synthesized Compounds | Antitumor | Significant inhibition of cell proliferation in multiple cancer cell lines |

Q & A

Basic: What are the common synthetic routes for 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid, and how is its structural integrity validated?

The compound is synthesized as an intermediate for benzisothiazolone derivatives, typically via condensation reactions involving substituted benzothiazolones and phenylacetic acid derivatives. Key steps include cyclization under acidic or basic conditions to form the benzothiazolone ring . Structural validation employs X-ray crystallography (e.g., orthorhombic system, space group P2₁2₁2₁) and spectroscopic methods (IR, NMR). Hydrogen bonding networks (O–H⋯O and C–H⋯O) are critical for confirming intermolecular interactions in the crystal lattice .

Basic: What are the crystallographic features of this compound, and how do they influence its physicochemical properties?

The crystal structure (C₉H₇NO₃S) reveals a planar benzoisothiazolone ring (max. deviation: 0.013 Å) with a phenylacetic acid substituent. The orthorhombic unit cell (a = 4.7774 Å, b = 11.367 Å, c = 16.159 Å) forms 1D chains via O–H⋯O hydrogen bonds along the [010] direction. Weak C–H⋯O interactions further stabilize the lattice. These features correlate with its solubility and thermal stability, as planar stacking reduces steric hindrance . Refinement using SHELX software (e.g., SHELXL-97) ensures accurate electron density mapping .

Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for antimicrobial agents?

Derivatives of this compound, such as N-(adamantan-1-yl)-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide, demonstrate inhibitory activity against Staphylococcus aureus sortase A (IC₅₀ = 6.2 µM). SAR studies involve modifying the phenylacetic acid moiety to enhance binding to the enzyme’s active site. For example, introducing hydroxyl or methyl groups on the adamantane ring improves potency while reducing cytotoxicity (e.g., IC₅₀ = 8.1 µg/mL vs. NIH/3T3 cells) . FRET-based high-throughput screening and molecular docking are critical for optimizing substituent effects .

Advanced: What challenges arise in resolving crystallographic enantiomorphism or polarity during X-ray refinement?

Enantiomorph assignment in non-centrosymmetric space groups (e.g., P2₁2₁2₁) requires careful analysis of Flack (η) or Rogers (x) parameters. False chirality-polarity indications may occur in near-centrosymmetric structures. SHELX programs mitigate this by refining twin components or using intensity statistics (e.g., I/σ(I) thresholds). For example, simulated data show that Rogers’ η parameter converges faster but may overestimate chirality, while the x parameter is more robust for low-symmetry systems .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies in purity (e.g., 95% vs. higher grades) may arise from variations in recrystallization solvents or chromatography methods. Analytical techniques like HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI-MS) are essential for quantifying impurities. For instance, residual solvents or unreacted phenylacetic acid precursors can be identified via GC-MS . Cross-validation with single-crystal X-ray data ensures structural fidelity despite purity variations .

Advanced: What role do hydrogen-bonding motifs play in modulating this compound’s reactivity or supramolecular assembly?

The O–H⋯O hydrogen bonds (2.65–2.80 Å) between the carboxylic acid and ketone groups drive 1D chain formation, while weaker C–H⋯O interactions (3.0–3.2 Å) stabilize layered packing. These motifs influence solubility in polar solvents (e.g., DMSO) and reactivity in esterification or amidation reactions. Computational studies (DFT, Hirshfeld surface analysis) predict that disrupting these interactions via methyl substitution reduces crystallinity but enhances bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.